molecular formula C3H4N2O B1669375 2-Cyanoacetamide CAS No. 107-91-5

2-Cyanoacetamide

Cat. No.: B1669375
CAS No.: 107-91-5
M. Wt: 84.08 g/mol
InChI Key: DGJMPUGMZIKDRO-UHFFFAOYSA-N
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Description

2-Cyanoacetamide is an organic compound with the chemical formula C₃H₄N₂O. It is an acetic amide with a nitrile functional group. This compound is known for its versatility in various chemical reactions and its significant role in the synthesis of heterocyclic compounds. This compound is used extensively in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanoacetamide can be synthesized through several methods. One common method involves the treatment of chloroacetic acid with sodium cyanide, followed by esterification and aminolysis. Another method includes the reaction of cyanoacetic ester with ammonia . Additionally, cyanoacetamide can be prepared by the direct treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Industrial Production Methods: In industrial settings, cyanoacetamide is often produced by esterifying crude cyanoacetic acid with a monohydric alcohol, which forms an azeotrope with water. The resulting ester is then reacted with ammonia in the presence of a basic catalyst to yield cyanoacetamide .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoacetamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of cyanoacetamide allows it to participate in a variety of reactions, forming different heterocyclic compounds .

Common Reagents and Conditions: Common reagents used in reactions with cyanoacetamide include alkyl cyanoacetates, aryl amines, and basic catalysts such as triethylamine. Reaction conditions often involve heating, solvent-free conditions, or the use of steam baths .

Major Products: The major products formed from reactions involving cyanoacetamide are often heterocyclic compounds, such as pyrroles, pyrazoles, and pyridines. These products are of significant interest due to their biological activities and potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

  • Chloroacetamide
  • Ethyl cyanoacetate
  • Cyanoacetic acid

Comparison: 2-Cyanoacetamide is unique due to its combination of the nitrile and amide functional groups, which provide it with distinct reactivity compared to similar compounds. For instance, while chloroacetamide and ethyl cyanoacetate are also used in organic synthesis, cyanoacetamide’s ability to form a wide variety of heterocyclic compounds makes it particularly valuable in the synthesis of biologically active molecules .

Properties

IUPAC Name

2-cyanoacetamide
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InChI

InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6)
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InChI Key

DGJMPUGMZIKDRO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C#N)C(=O)N
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Molecular Formula

C3H4N2O
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DSSTOX Substance ID

DTXSID2051552
Record name 2-Cyanoacetamide
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Molecular Weight

84.08 g/mol
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Physical Description

White solid; [Hawley] White powder; [MSDSonline]
Record name Cyanoacetamide
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Boiling Point

BP: DECOMPOSES
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Solubility

1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL
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Color/Form

NEEDLES FROM ALCOHOL, PLATES (WATER), WHITE POWDER

CAS No.

107-91-5
Record name Cyanoacetamide
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Record name Acetamide, 2-cyano-
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Melting Point

119.5 °C
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Synthesis routes and methods I

Procedure details

These include commercial scale processes using thionyl chloride (SOCl2), phosphorous oxychloride (POCl3) or trifluoroacetic acid anhydride (TFAA) in solvents such as DMF and pyridine to convert the carboxamide to the corresponding nitrile (see Table 1). For instance, dehydration of cyanoacetamide with POCl3 in ethylene dichloride or benzene produces malonitrile in 70-80% yield (see, Surrey, et al., U.S. Pat. No. 2,389,217). However, the commercial dehydration of carboxamide substituents on nitrogen-containing heteroaryl compounds using these methods presents serious challenges. Most notable is general insolubility of these starting materials in solvents compatible with the dehydrating agents and by-products formation. For instance, dehydration of 5-amino-4-carboxamido-1,2,3-triazole with POCl3 in DMF requires protection of the 5-amino group and the 1-N of the triazole to effect the dehydration in 60% yield (see Mattzinger, et al., U.S. Pat. No. 4,619,991). Likewise dehydration of 4(5)-imidazole-carboxamide uses dichlorophenylphosphine oxide as a dehydrating agent to give 4-cyanoimidazole (see Leone-Bay and Glaser Syn. Comm. 17(12): 1409-12 (1987)). Dichlorophenylphosphine oxide is not readily available and is relatively expensive. Finally, dehydration of pyrazineamide uses neat phosphoryl chloride as a dehydrating agent to give 2-cyanopyrazine (see, Johnston U.S. Pat. No. 4,442,097). No solvent is used.
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carboxamide
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nitrile
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Synthesis routes and methods II

Procedure details

From a solution of the sodium salt of 4-(dimethylaminosulfonyl)benzoylacetaldehyde in 2 l. of water (prepared from 36.1 g. of sodium methoxide in 500 ml. of tetrahydrofuran, 49.5 g. of ethyl formate, and a solution of 137.8 g. of 4-acetyl-N,N-dimethylbenzenesulfonamide in 1.4 l. of tetrahydrofuran) and 76.6 g. of cyanoacetamide, there is obtained 6-[4-dimethylaminosulfonyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 263°-267° C. (dec.) after crystallization from aqueous dimethylformamide.
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Synthesis routes and methods III

Procedure details

From a solution of the sodium salt of 4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde in 500 ml. of water (prepared from 41.3 g. of sodium methoxide in 400 ml. of tetrahydrofuran, 56.6 g. of ethyl formate, and a solution of 56.5 g. of 4-acetyl-N-(2-hydroxyethyl)-benzenesulfonamide in 700 ml. of tetrahydrofuran) and 29.7 g. of cyanoacetamide, there is obtained 6-[4-[2-hydroxyethyl)aminosulfonyl]phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 283°-286° C. after crystallization from methanol-dimethylformamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanoacetamide
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2-Cyanoacetamide
Customer
Q & A

A: The molecular formula of cyanoacetamide is C3H4N2O, and its molecular weight is 84.08 g/mol. []

A: Researchers utilize a range of techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (1H-NMR and 13C-NMR) spectroscopy, and mass spectrometry (MS) to elucidate the structure of cyanoacetamide and its derivatives. [, , , ]

A: N-substituted cyanoacetamides are frequently synthesized by reacting cyanoacetic acid with various amines in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). []

A: Cyanoacetamides are versatile building blocks for synthesizing diverse heterocyclic compounds. They readily participate in reactions with electrophiles, such as aldehydes, ketones, and isothiocyanates, to yield pyridines, pyrimidines, thiazoles, and other heterocycles. [, , , , , , ] For instance, reacting cyanoacetamide with acetylacetone can lead to the formation of substituted 3-cyano-2-pyridones. []

A: Yes, enzymes like lipase from Candida rugosa can catalyze the synthesis of substituted 3-cyano-2-pyridones from cyanoacetamides and 1,3-diketones. This enzymatic approach provides a greener alternative to traditional chemical synthesis. [, , ]

A: The stability of cyanoacetamide derivatives can vary depending on the substituents and environmental conditions. For instance, methylol derivatives of dibromocyanoacetamide (DBCA) applied to cotton fabrics showed good resistance to base hydrolysis but were more readily hydrolyzed under acidic conditions. They were also sensitive to elevated temperatures. []

A: While cyanoacetamides themselves might not be catalysts, certain derivatives, particularly tertiary amine-substituted cyanoacetamides, act as accelerators in the epoxy/isocyanate reaction. []

A: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide insights into the binding interactions of cyanoacetamide derivatives with their biological targets. For example, molecular docking studies have been used to understand the potential binding mode of a cyanoacetamide derivative with thymidylate synthase, a crucial enzyme involved in DNA synthesis. [] Additionally, semi-empirical molecular orbital calculations (AM1) have been employed to understand the regiochemistry of reactions involving cyanoacetamides. []

A: LFER studies, utilizing the Hammett equation, have been conducted on IR, 1H-NMR, and 13C-NMR data of N-alkyl and N-cycloalkyl cyanoacetamides. These analyses help elucidate the electronic and steric effects of substituents on the spectral properties of these compounds. []

A: Structure-activity relationships are crucial in understanding the impact of modifications on biological activity. For instance, in a study evaluating the anticancer activities of furan-chalcone and furylpyrazole hybrids, the pyrazole scaffold containing a cyanoacetamide group displayed significantly higher cytotoxicity against cancer cell lines compared to the corresponding chalcone derivative, highlighting the importance of the pyrazole moiety. [] Furthermore, the presence of an electron-withdrawing cyano group and bulky bromine atoms in DBCA contributes to its increased resistance to base hydrolysis compared to similar compounds without these structural features. []

A: Steric hindrance significantly impacts the reaction pathway of cyanoacetamides. For instance, the reaction of an aldehyde with malononitrile and N-substituted 2-cyanoacetamide can lead to different products depending on the steric bulk of the aryl group attached to the aldehyde. Less bulky substituents favor the formation of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, while bulkier groups hinder this pathway and instead yield N-substituted 2-cyanoacrylamides. []

A: Reverse-phase thin-layer chromatography (RP-TLC) is a common method used to determine the lipophilicity of cyanoacetamide derivatives. By using various organic modifiers like ethanol, n-propanol, acetone, and tetrahydrofuran, researchers can determine the chromatographic retention factor (Rf) values, which correlate with lipophilicity. [, , ]

A: Lipophilicity plays a crucial role in a molecule's ability to interact with biological systems. Researchers correlate experimentally determined chromatographic parameters like RM0 and m with calculated partition coefficients (log P), a standard measure of lipophilicity, and various pharmacokinetic predictors. This information helps predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, ultimately aiding in the development of potentially bioactive molecules. [, , ]

A: Cyanoacetamide derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. [, , , , ]

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